molecular formula C21H14ClNO B2435605 3-(4-Chlorophenoxy)-2-phenylquinoline CAS No. 477886-55-8

3-(4-Chlorophenoxy)-2-phenylquinoline

Cat. No. B2435605
CAS RN: 477886-55-8
M. Wt: 331.8
InChI Key: NDDKTECLQMCLQK-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenoxy)-2-phenylquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has a phenyl group at the 2-position and a 4-chlorophenoxy group at the 3-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline core, followed by functionalization at the 2- and 3-positions. The details of the synthesis would depend on the specific methods and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the phenyl and 4-chlorophenoxy groups attached at the 2- and 3-positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich aromatic rings and the electron-withdrawing chloro group. The phenyl and 4-chlorophenoxy groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro group could increase its polarity compared to a non-halogenated quinoline .

Scientific Research Applications

Microwave Synthesis

A study by Rivkin and Adams (2006) described the rapid synthesis of phenylquinoline derivatives, including those similar to 3-(4-Chlorophenoxy)-2-phenylquinoline, using a solvent-free microwave cyclocondensation reaction. This technique enhances the scope of such reactions and could be applicable to the synthesis of 3-(4-Chlorophenoxy)-2-phenylquinoline (Rivkin & Adams, 2006).

Crystal Structure and Spectroscopic Studies

Fatma et al. (2017) synthesized a novel quinoline derivative and analyzed its crystal structure, spectroscopic properties, and quantum chemical characteristics. Although the specific compound differs from 3-(4-Chlorophenoxy)-2-phenylquinoline, the methodologies used could be relevant for its analysis (Fatma et al., 2017).

Synthetic Applications

Srivastava, Neelima, and Bhaduri (1987) provided examples of synthetic applications of chloroquinolines, which may inform the synthesis and potential applications of 3-(4-Chlorophenoxy)-2-phenylquinoline (Srivastava, Neelima, & Bhaduri, 1987).

Antioxidant and Anti-diabetic Potential

Murugavel et al. (2017) studied novel chloroquinoline derivatives, including their antioxidant activity and potential as anti-diabetic agents. While the compounds studied are not the same as 3-(4-Chlorophenoxy)-2-phenylquinoline, the research highlights possible biological activities of similar compounds (Murugavel et al., 2017).

Preparation of Quinoline Derivatives

Sasaki, Moriyama, and Togo (2017) explored methods for obtaining various quinoline derivatives. This work could provide insight into methods for synthesizing and modifying compounds like 3-(4-Chlorophenoxy)-2-phenylquinoline (Sasaki, Moriyama, & Togo, 2017).

Antimicrobial Activities

Patel and Shaikh (2011) synthesized quinazolinone derivatives and evaluated their antimicrobial activities. The methodologies and findings may be relevant for similar quinoline compounds (Patel & Shaikh, 2011).

Cytotoxic Evaluation

Zhao et al. (2005) described the synthesis and evaluation of phenylquinoline derivatives for their cytotoxic properties against cancer cells. This could inform research into the potential anticancer properties of 3-(4-Chlorophenoxy)-2-phenylquinoline (Zhao et al., 2005).

Future Directions

Given the biological activity of other quinoline derivatives, this compound could be of interest for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

3-(4-chlorophenoxy)-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDKTECLQMCLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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